3-[4-(Difluoromethoxy)phenyl]-5-(1-phenylpropan-2-yloxy)-[1,2,4]triazolo[4,3-a]pyrazine
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Overview
Description
OSM-S-396 is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. It is particularly noted for its role in industrial processes and scientific research, especially in the areas of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of OSM-S-396 typically involves multiple steps, starting from readily available precursors. The exact synthetic route can vary, but it generally includes the formation of key intermediates through a series of chemical reactions such as condensation, cyclization, and functional group modifications. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of OSM-S-396 is scaled up using optimized synthetic routes that ensure cost-effectiveness and efficiency. This often involves continuous flow processes, automated reaction monitoring, and stringent quality control measures to maintain consistency in the final product.
Chemical Reactions Analysis
Types of Reactions: OSM-S-396 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the gain of electrons or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under controlled temperature and pH conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in anhydrous solvents.
Substitution: Halogens, nucleophiles, and other reagents in the presence of catalysts or under specific temperature and pressure conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce different reduced forms of the compound.
Scientific Research Applications
OSM-S-396 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in the synthesis of complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in manufacturing processes, particularly in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism by which OSM-S-396 exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological responses, such as enzyme inhibition, receptor modulation, or signal transduction alterations. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
OSM-S-106: Known for its activity against Plasmodium falciparum, the causative agent of malaria.
Other Substituted Pyridines: These compounds share structural similarities and are often explored for their diverse chemical and biological activities.
Uniqueness of OSM-S-396: OSM-S-396 stands out due to its specific chemical structure and the unique properties it imparts in various applications. Its ability to undergo multiple types of chemical reactions and its potential in scientific research make it a valuable compound in both academic and industrial settings.
Properties
Molecular Formula |
C21H18F2N4O2 |
---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
3-[4-(difluoromethoxy)phenyl]-5-(1-phenylpropan-2-yloxy)-[1,2,4]triazolo[4,3-a]pyrazine |
InChI |
InChI=1S/C21H18F2N4O2/c1-14(11-15-5-3-2-4-6-15)28-19-13-24-12-18-25-26-20(27(18)19)16-7-9-17(10-8-16)29-21(22)23/h2-10,12-14,21H,11H2,1H3 |
InChI Key |
HJOHTEUEFDSADX-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=CC=C1)OC2=CN=CC3=NN=C(N23)C4=CC=C(C=C4)OC(F)F |
Origin of Product |
United States |
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